methanesulfonic acid, tert-butyl (4R)-4-amino-3,3-difluoropyrrolidine-1-carboxylate
Description
Properties
Molecular Formula |
C10H20F2N2O5S |
|---|---|
Molecular Weight |
318.34 g/mol |
IUPAC Name |
tert-butyl (4R)-4-amino-3,3-difluoropyrrolidine-1-carboxylate;methanesulfonic acid |
InChI |
InChI=1S/C9H16F2N2O2.CH4O3S/c1-8(2,3)15-7(14)13-4-6(12)9(10,11)5-13;1-5(2,3)4/h6H,4-5,12H2,1-3H3;1H3,(H,2,3,4)/t6-;/m1./s1 |
InChI Key |
GDPLAPPHQMXIKY-FYZOBXCZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C(C1)(F)F)N.CS(=O)(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(F)F)N.CS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, tert-butyl (4R)-4-amino-3,3-difluoropyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Amination: The amino group is introduced through a nucleophilic substitution reaction.
Attachment of the Methanesulfonic Acid Group: This step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base.
tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group using tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, tert-butyl (4R)-4-amino-3,3-difluoropyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino and difluoromethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, including amines and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Methanesulfonic acid, tert-butyl (4R)-4-amino-3,3-difluoropyrrolidine-1-carboxylate is a complex organic compound with a unique chemical structure, which makes it valuable in research and industrial applications. It features a methanesulfonic acid group, a tert-butyl group, and a pyrrolidine ring with amino and difluoromethyl substituents, enabling it to participate in a variety of chemical reactions.
Scientific Research Applications
This compound has applications in scientific research, including chemistry, biology, medicine, and industry.
- Chemistry It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
- Biology It is studied for its potential biological activity, including enzyme inhibition and receptor binding.
- Medicine It is investigated for potential therapeutic applications, including as a precursor for drug development.
- Industry It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
This compound, also known by its CAS number 2703749-31-7, has potential biological activities. Research indicates that the compound exhibits biological activity through its interaction with molecular targets and has been studied for its inhibitory effects on specific kinases, particularly ERK5. ERK5 plays a role in cellular signaling pathways related to cancer and other diseases. Studies of similar compounds have demonstrated submicromolar potency against ERK5 in vitro, leading to improved pharmacokinetic properties and selectivity profiles in mouse tumor xenograft models.
Study on Efficacy in Tumor Models
A study published in the European Journal of Medicinal Chemistry evaluated the efficacy of ERK5 inhibitors, including derivatives of this compound. Results indicated that these compounds reduced tumor growth in xenograft models compared to controls, highlighting the importance of structural modifications in enhancing the inhibitory potency against ERK5.
Mechanism of Action
The mechanism of action of methanesulfonic acid, tert-butyl (4R)-4-amino-3,3-difluoropyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The difluoromethyl and amino groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: tert-Butyl (4R)-4-amino-3,3-difluoropyrrolidine-1-carboxylate
- CAS Number : 1408074-83-8
- Molecular Formula : C₉H₁₆F₂N₂O₂
- Molar Mass : 222.23 g/mol
- Physical Properties :
- Synthesis: Prepared via coupling reactions using tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate with methanesulfonic acid derivatives, often mediated by reagents like EDC-HCl and HOBt in dichloromethane under inert conditions .
Applications :
Primarily used as a chiral intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological and metabolic disorders. Its stereochemical specificity (4R configuration) and fluorine substitution enhance binding affinity and metabolic stability in drug candidates .
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to pyrrolidine-based tert-butyl carboxylates with variations in substituents, stereochemistry, and functional groups:
Biological Activity
Methanesulfonic acid, tert-butyl (4R)-4-amino-3,3-difluoropyrrolidine-1-carboxylate, designated by CAS number 2703749-31-7, is a compound of interest due to its potential biological activities. This article explores its biological activity, including pharmacological implications, structure-activity relationships (SAR), and relevant case studies.
Pharmacological Profile
Research indicates that this compound exhibits significant biological activity primarily through its interaction with various molecular targets. The compound has been studied for its inhibitory effects on specific kinases, particularly ERK5, which plays a crucial role in cellular signaling pathways related to cancer and other diseases.
Inhibition of ERK5 Kinase
A study demonstrated that compounds similar to this compound showed submicromolar potency against ERK5 in vitro. The optimization of these compounds led to improved pharmacokinetic properties and selectivity profiles in mouse tumor xenograft models .
Study on Efficacy in Tumor Models
In a recent study published in European Journal of Medicinal Chemistry, researchers evaluated the efficacy of various ERK5 inhibitors, including derivatives of this compound. The results indicated that these compounds significantly reduced tumor growth in xenograft models compared to controls. The study highlighted the importance of structural modifications in enhancing the inhibitory potency against ERK5 .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that specific substitutions on the pyrrolidine ring significantly affect the biological activity of the compound. For instance:
| Substitution Position | Effect on Activity |
|---|---|
| 3rd position | Increased potency against ERK5 |
| 1st position | Enhanced selectivity |
| Fluorine substitution | Improved binding affinity |
These findings suggest that careful modification of the chemical structure can lead to enhanced therapeutic profiles.
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl (4R)-4-amino-3,3-difluoropyrrolidine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is synthesized via a multi-step process involving:
- Protection/Deprotection : The tert-butyl carbamate group is introduced using Boc anhydride under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) .
- Fluorination : The 3,3-difluoro motif is achieved via electrophilic fluorination or deoxyfluorination reagents (e.g., DAST or Deoxo-Fluor) .
- Chiral Control : The (4R)-stereochemistry is established using chiral auxiliaries or asymmetric catalysis. For example, enzymatic resolution or chiral HPLC can ensure enantiomeric purity .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization improves purity.
Q. Optimization Tips :
- Use methanesulfonic acid as a catalyst for esterification or deprotection steps, particularly in polar solvents like acetone/water at 45–55°C .
- Monitor reaction progress via TLC or LC-MS to minimize side products.
Q. How is the compound characterized to confirm its structure and stereochemical integrity?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the pyrrolidine ring (δ 3.0–4.0 ppm for N–CH₂; δ 1.4 ppm for tert-butyl), and fluorine coupling patterns (²J₆F₅F ~20 Hz) .
- ¹⁹F NMR : Confirm difluoro substitution (δ -120 to -150 ppm for CF₂) .
- Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]⁺ calc. for C₁₀H₁₇F₂NO₄S: 294.09) .
- X-ray Crystallography : Single-crystal analysis using SHELXL refines bond lengths/angles and confirms the (4R)-configuration .
Q. What is the role of the tert-butyl and methanesulfonic acid groups in stabilizing the compound during synthesis?
- Methodological Answer :
- tert-Butyl Carbamate : Protects the amine group from nucleophilic attack during fluorination or other harsh reactions. It is cleaved under acidic conditions (e.g., HCl/dioxane) .
- Methanesulfonic Acid : Acts as a counterion to enhance solubility in polar solvents or as a catalyst in esterification/dehydration steps .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be quantified for this chiral pyrrolidine derivative, and what methods resolve racemic mixtures?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to separate enantiomers. Retention times correlate with ee (>98% achievable) .
- Circular Dichroism (CD) : Monitor Cotton effects at 220–250 nm to confirm optical activity .
- Kinetic Resolution : Lipase-mediated hydrolysis of esters (e.g., CAL-B in tert-butanol) selectively processes one enantiomer .
Q. What hydrogen-bonding patterns dominate in the crystal lattice, and how do they influence physicochemical properties?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., N–H···O=S motifs between amino and sulfonic acid groups). Use SHELX to generate H-bond tables (e.g., D···A distances ~2.8–3.0 Å) .
- Thermal Stability : DSC/TGA reveals melting points (e.g., 287–293°C for related sulfonic acids) .
Q. How is this compound utilized as a building block in drug discovery, particularly for protease inhibitors or kinase targets?
- Methodological Answer :
- Peptidomimetic Design : The pyrrolidine scaffold mimics proline in transition-state analogs. Introduce substituents via Suzuki coupling or reductive amination .
- Case Study : In kinase inhibitors, the difluoro group enhances metabolic stability by resisting cytochrome P450 oxidation. Pair with fluorophenyl groups (e.g., 4-fluorophenylsulfonamide) for target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
